molecular formula C20H17N3O2 B2528194 N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428363-17-0

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2528194
CAS RN: 1428363-17-0
M. Wt: 331.375
InChI Key: HNTSRYOGVRRQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on N-aryl-9-oxo-9H-fluorene-1-carboxamides has led to the discovery of novel apoptosis inducers, which are compounds that can trigger programmed cell death, a process that is often defective in cancer cells. The initial lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), was identified through high-throughput screening assays focused on caspase activation and cell growth inhibition. This compound demonstrated sub-micromolar potencies in various cancer cell lines, including T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. The compound was also observed to arrest HCT116 cells in the G(2)/M phase, which subsequently led to apoptosis .

Synthesis Analysis

The synthesis of these compounds involved structure-activity relationship (SAR) studies, particularly focusing on the carboxamide group. The SAR studies led to the identification of a more potent lead compound, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s), which retained broad activity in caspase activation and cell growth inhibition assays. This compound also showed improved aqueous solubility, which is a desirable property for potential therapeutic agents .

Molecular Structure Analysis

Further studies on the molecular structure focused on the 9-oxo-9H-fluorene ring of the carboxamides. It was found that most modifications to this part of the molecule were not well tolerated, with the exception of the 9H-fluorene (2b) and dibenzothiophene (2d) analogs. These analogs were less active than the original lead compound 2a but still showed significant activity. Notably, substitutions at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved activity, such as compound 5a, which was about fivefold more potent than the lead compound 2a .

Chemical Reactions Analysis

The chemical reactions involved in the SAR studies indicated a change in the mechanism of action when modifications were made to the 9-oxo-9H-fluorene ring. For instance, compounds 5a and 5b, unlike the original lead compound 2a, were active in a tubulin inhibition assay. This suggests that the modifications may have led to a different biological target or pathway being affected by these compounds. The azido analog 5c, in particular, was highlighted as a candidate for target identification due to its potent activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as aqueous solubility, were important considerations in the SAR studies. The lead compound 6s was specifically noted for its increased solubility, which is a critical factor for drug development. The potency of these compounds, as measured by EC(50) values, was significantly influenced by the structural modifications, with some analogs showing a substantial increase in activity against cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of fluoren-2-yl derivatives and related pyrazolo[5,1-b][1,3]oxazine structures reveals innovative approaches to creating these compounds, which may be of interest for further exploration of their applications in scientific research. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and investigated for their potential as chemical probes or therapeutic agents (Eleev et al., 2015).

Biological and Pharmacological Activities

Several studies have highlighted the biological and pharmacological significance of compounds related to N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide. For instance:

  • The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers in various cancer cell lines suggests the therapeutic potential of fluoren-2-yl derivatives in cancer treatment (Kemnitzer et al., 2009).
  • Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating the usefulness of these compounds in antiviral research (Hebishy et al., 2020).
  • Research on pyrazolo[4,3-d][1,2,3]triazine derivatives has explored their potential as anticonvulsant agents, demonstrating the broad pharmacological applicability of this class of compounds (Kelley et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some fluorene derivatives have been found to have antimicrobial and anticancer activities .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions to prevent exposure and ingestion. The specific safety and hazards would depend on the properties of the compound .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of activities exhibited by fluorene derivatives, it could be interesting to explore its potential uses in pharmaceuticals, materials science, and other fields .

properties

IUPAC Name

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(18-12-21-23-8-3-9-25-20(18)23)22-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTSRYOGVRRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.